(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

Catalog No.
S1796676
CAS No.
180801-55-2
M.F
C25H25F3O6S2
M. Wt
542.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfoniu...

CAS Number

180801-55-2

Product Name

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

IUPAC Name

[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium;trifluoromethanesulfonate

Molecular Formula

C25H25F3O6S2

Molecular Weight

542.59

InChI

InChI=1S/C24H25O3S.CHF3O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1

SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate (CAS 180801-55-2) is an advanced, polarity-switchable photoacid generator (PAG) designed for high-resolution chemically amplified resists (CARs) and specialized polymer patterning. Unlike standard triphenylsulfonium (TPS) salts, this compound features an acid-labile tert-butoxycarbonylmethoxy (Boc-methoxy) group on the cation [1]. Upon UV or EUV irradiation, it generates strong trifluoromethanesulfonic (triflic) acid. During the subsequent post-exposure bake (PEB), the generated acid cleaves the Boc group on the PAG's own photoproducts, transforming them from hydrophobic to hydrophilic [2]. This built-in polarity switch ensures exceptional compatibility with deprotected resist matrices, making it a critical procurement choice for formulations requiring strict control over acid diffusion, line-edge roughness (LER), and photoproduct outgassing.

Substituting this functionalized PAG with generic triphenylsulfonium triflate (TPS-Tf) or non-cleavable alkyl-TPS derivatives compromises resist performance at sub-50nm nodes. Standard TPS-Tf produces hydrophobic photodecomposition products (e.g., diphenyl sulfide) that phase-separate from the hydrophilic, deprotected polymer matrix during development, leading to micro-bridging and increased line-edge roughness (LER) [1]. Furthermore, generic TPS salts lack a mechanism to dynamically anchor the generated acid, resulting in excessive acid diffusion blur during thermal processing. Procuring the Boc-methoxy functionalized variant is essential when the formulation demands dynamic polarity matching and restricted acid mobility to maintain high-fidelity pattern transfer [2].

Resist Matrix Solubility and Formulation Loading Capacity

The incorporation of the flexible Boc-methoxy group significantly disrupts the crystal lattice energy of the sulfonium salt, enhancing its solubility in standard industrial casting solvents. While standard TPS-Tf is limited to approximately 2-5 wt% loading in propylene glycol methyl ether acetate (PGMEA) before risking crystallization during spin-coating, the Boc-methoxy derivative supports stable loadings exceeding 10-15 wt% [1]. This allows for higher acid yield per unit volume without phase separation, directly improving the photospeed of the resist formulation.

Evidence DimensionMaximum stable loading in PGMEA
Target Compound Data> 10-15 wt%
Comparator Or BaselineStandard TPS-Tf (~2-5 wt%)
Quantified Difference3x to 5x higher solubility limit
ConditionsRoom temperature dissolution in PGMEA for spin-casting formulations

Higher solubility allows formulators to increase PAG loading for faster photospeed without the risk of crystallization or coating defects.

Acid Diffusion Control via Dynamic Polarity Switching

In chemically amplified resists, controlling the diffusion length of the generated triflic acid during the post-exposure bake (PEB) is critical for resolution. The Boc-methoxy group on this PAG undergoes acid-catalyzed cleavage during PEB, generating a hydrophilic phenolic/carboxylic byproduct [1]. These polar groups hydrogen-bond with the triflic acid, effectively anchoring it within the exposed regions. Compared to the unregulated diffusion of TPS-Tf (typically 15-20 nm under standard PEB conditions), the polarity-switching mechanism restricts acid diffusion to approximately 8-12 nm, drastically reducing image blur [2].

Evidence DimensionEffective acid diffusion length
Target Compound Data~8-12 nm
Comparator Or BaselineUnsubstituted TPS-Tf (~15-20 nm)
Quantified DifferenceApprox. 40-50% reduction in diffusion blur
ConditionsStandard CAR matrix, PEB at 90-110°C

Restricting acid diffusion is mandatory for minimizing line-edge roughness (LER) and achieving high-fidelity resolution in EUV and 193nm lithography.

Selective Surface Patterning and Block Copolymer Compatibility

Beyond traditional resists, this specific PAG is uniquely suited for photochemically patterning block copolymers, such as polystyrene-block-poly(tert-butyl acrylate) (PS-b-PtBA). Because the PAG shares the tert-butyl ester/Boc chemistry with the PtBA block, it exhibits near-perfect miscibility in the target domain [1]. Upon irradiation at 185 nm, the generated acid hydrolyzes both the PtBA and the PAG itself into polyacrylic acid (PAA) and polar byproducts, enabling highly selective, defect-free regions for subsequent electroless nickel deposition. Generic PAGs phase-separate in these specialized block copolymers, leading to patchy, non-uniform metalization[1].

Evidence DimensionDomain miscibility and patterning uniformity
Target Compound DataUniform dispersion in PtBA; defect-free PAA generation
Comparator Or BaselineGeneric ionic PAGs (phase separation / aggregation)
Quantified DifferenceEnables continuous sub-micrometer metal deposition vs. patchy failure
ConditionsPS-b-PtBA thin films, 185 nm UV irradiation, subsequent Ni deposition

For advanced materials science and selective metalization, matching the PAG's functional groups to the polymer block is essential for uniform nanoscale patterning.

Reduction of Photoproduct Outgassing in High-Vacuum Environments

During EUV or deep-UV irradiation, PAGs decompose into volatile organic fragments that can outgas and contaminate expensive optics. The photodecomposition of generic TPS-Tf yields highly volatile benzene and diphenyl sulfide. In contrast, the Boc-methoxy substituted cation yields heavier, functionalized photoproducts. Upon deprotection, these products become highly polar and strongly interact with the polymer matrix, reducing the total outgassing rate by up to 40-60% compared to baseline TPS salts [1].

Evidence DimensionRelative outgassing rate of photoproducts
Target Compound DataSignificantly reduced (matrix-bound polar products)
Comparator Or BaselineTPS-Tf (high volatility of diphenyl sulfide)
Quantified Difference40-60% reduction in volatile organic outgassing
ConditionsHigh-vacuum exposure (e.g., EUV lithography conditions)

Lower outgassing is a strict procurement requirement for EUV lithography to prevent contamination of multimillion-dollar optical mirrors.

High-Resolution Chemically Amplified Resists (CARs) for Sub-50nm Lithography

Because of its built-in polarity switch and restricted acid diffusion, this PAG is the preferred choice for formulating 193nm immersion and EUV photoresists where line-edge roughness (LER) and resolution are the primary constraints [1].

Selective Electroless Metalization on Block Copolymers

Leveraging its structural similarity to tert-butyl acrylate, this PAG is ideal for photochemically patterning PS-b-PtBA surfaces. It enables the precise, localized generation of carboxylic acid groups, which serve as nucleation sites for the selective deposition of metals like nickel[2].

High-Speed, High-PAG-Loading Photoresists

Thanks to its superior solubility in PGMEA and ethyl lactate, formulators can procure this compound to create high-speed resists that require high PAG concentrations (>10 wt%) without encountering crystallization or coating defects during spin-casting [1].

Low-Outgassing Formulations for EUV Optics Protection

In extreme ultraviolet (EUV) lithography, where exposures occur in a high vacuum, the heavier, matrix-anchoring photoproducts of this compound prevent the severe outgassing seen with standard TPS-Tf, protecting critical optical infrastructure [1].

Dates

Last modified: 08-15-2023

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